CrSiO Resistivity Tuning: Five Orders of Magnitude vs. Fixed Values for SiO and Cr
CrSiO cermet films exhibit electrically tunable resistivity spanning five orders of magnitude (2 × 10⁻³ Ω·cm to 200 Ω·cm) by varying deposition substrate bias, whereas pure SiO films are insulating (resistivity >10¹⁰ Ω·cm) and pure Cr films are metallic conductors with fixed low resistivity (~1.3 × 10⁻⁶ Ω·cm) [1][2]. This tunability enables precise engineering of resistor values from a single target composition without changing source material.
| Evidence Dimension | Electrical Resistivity (Ω·cm) |
|---|---|
| Target Compound Data | 2 × 10⁻³ Ω·cm (20% bias) to 200 Ω·cm (5% bias) |
| Comparator Or Baseline | Pure SiO: >10¹⁰ Ω·cm; Pure Cr: ~1.3 × 10⁻⁶ Ω·cm |
| Quantified Difference | CrSiO: 10⁻³ to 10² Ω·cm range; SiO: fixed insulator; Cr: fixed metal |
| Conditions | RF-sputtered Cr-SiO (50:50 wt%) films on glass substrates; substrate bias varied from 5% to 20% [1] |
Why This Matters
This enables a single-source material to produce both high-resistance (kΩ/sq) and low-resistance (mΩ·cm) films, eliminating the need to stock multiple materials for different resistor values.
- [1] IBM Journal of Research and Development. (1977). Effect of substrate bias on properties of RF-sputtered Cr-SiO films. IBM J. Res. Develop., 21(6), 576–581. View Source
- [2] 科普中国. 金属陶瓷电阻薄膜. Accessed April 2026. View Source
